molecular formula C8H11N3O B7576528 N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

Cat. No. B7576528
M. Wt: 165.19 g/mol
InChI Key: IBPWLGRDBUFFDS-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. Specifically, N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer development and progression.
Biochemical and Physiological Effects:
N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its HDAC inhibitory activity, N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has several advantages for use in lab experiments, including its high potency and selectivity for HDAC inhibition. However, N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide. One area of focus is the development of N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide-based drugs for the treatment of cancer, with a particular emphasis on improving the pharmacokinetic properties and reducing toxicity. Additionally, there is ongoing research on the use of N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide as a fluorescent probe for imaging and detection of biological molecules, with the goal of improving sensitivity and specificity. Finally, there is interest in exploring the potential applications of N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide in other areas, such as neurodegenerative diseases and inflammation.

Synthesis Methods

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide can be synthesized through a series of chemical reactions, starting with the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 5-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate product is then reacted with allylamine to form N-allyl-5-methyl-1H-pyrazole-4-carboxamide, which is then reacted with acetic anhydride to form N-allyl-5-methyl-1H-pyrazole-4-carboxamide acetate. Finally, N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is obtained through the reaction of N-allyl-5-methyl-1H-pyrazole-4-carboxamide acetate with propargylamine.

Scientific Research Applications

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of research is the development of N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide-based drugs for the treatment of cancer, as N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules, such as proteins and nucleic acids.

properties

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-8(12)9-4-7-5-10-11-6(7)2/h3,5H,1,4H2,2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPWLGRDBUFFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

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